molecular formula C21H21NO4 B11364447 4-(Propan-2-yl)phenyl 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate

4-(Propan-2-yl)phenyl 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate

Cat. No.: B11364447
M. Wt: 351.4 g/mol
InChI Key: VRBJZBRHUDULJY-UHFFFAOYSA-N
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Description

4-(Propan-2-yl)phenyl 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Propan-2-yl)phenyl 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate typically involves the condensation of 4-(Propan-2-yl)benzaldehyde with 4-ethoxybenzohydrazide, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(Propan-2-yl)phenyl 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-3-carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(Propan-2-yl)phenyl 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Propan-2-yl)phenyl 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: These compounds also exhibit diverse biological activities and are used in medicinal chemistry.

    Benzene Derivatives: Similar in structure, these compounds undergo electrophilic aromatic substitution reactions.

    Other Oxazole Derivatives: Compounds with similar oxazole rings but different substituents.

Uniqueness

4-(Propan-2-yl)phenyl 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H21NO4

Molecular Weight

351.4 g/mol

IUPAC Name

(4-propan-2-ylphenyl) 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C21H21NO4/c1-4-24-17-9-7-16(8-10-17)20-13-19(22-26-20)21(23)25-18-11-5-15(6-12-18)14(2)3/h5-14H,4H2,1-3H3

InChI Key

VRBJZBRHUDULJY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)OC3=CC=C(C=C3)C(C)C

Origin of Product

United States

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